Cas no 1261981-88-7 (2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid)
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid Chemical and Physical Properties
Names and Identifiers
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- MFCD18321956
- 1261981-88-7
- 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%
- DTXSID80691319
- 2-CHLORO-5-[3-(N,N-DIMETHYLAMINOCARBONYL)PHENYL]BENZOIC ACID
- 4-Chloro-3'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
- 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid
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- MDL: MFCD18321956
- Inchi: 1S/C16H14ClNO3/c1-18(2)15(19)12-5-3-4-10(8-12)11-6-7-14(17)13(9-11)16(20)21/h3-9H,1-2H3,(H,20,21)
- InChI Key: RZIMQLHTFHSDQO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(=O)O)C1=CC=CC(C(N(C)C)=O)=C1
Computed Properties
- Exact Mass: 303.0662210Da
- Monoisotopic Mass: 303.0662210Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 57.6Ų
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329231-5 g |
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%; . |
1261981-88-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329231-5g |
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%; . |
1261981-88-7 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid Suppliers
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid
Comprehensive Overview of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid (CAS No. 1261981-88-7)
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid (CAS No. 1261981-88-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure, serves as a key intermediate in the synthesis of various bioactive molecules. Its chloro-substituted benzoic acid moiety combined with a dimethylaminocarbonylphenyl group makes it a versatile building block for drug discovery and material science applications.
The growing interest in 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid is driven by its potential applications in developing novel therapeutics, particularly in the fields of anti-inflammatory agents and enzyme inhibitors. Researchers are actively exploring its role in modulating biological pathways, making it a hot topic in medicinal chemistry discussions. With the increasing demand for small molecule drugs, this compound's relevance continues to rise in both academic and industrial settings.
From a chemical perspective, CAS 1261981-88-7 exhibits notable stability under standard laboratory conditions, which enhances its utility in multi-step synthetic processes. Its carboxylic acid functionality allows for further derivatization, enabling the creation of diverse molecular architectures. This feature is particularly valuable in high-throughput screening programs where structural diversity is crucial for identifying lead compounds.
The compound's solubility profile and reactivity patterns have been extensively studied to optimize its use in various chemical transformations. Recent publications highlight its effectiveness in palladium-catalyzed coupling reactions, a popular topic in contemporary organic synthesis research. These characteristics make 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid a subject of ongoing investigation in green chemistry initiatives aimed at developing more sustainable synthetic methodologies.
In the pharmaceutical industry, 1261981-88-7 has shown promise as a precursor for protein kinase inhibitors, a class of compounds receiving substantial attention in cancer research. The compound's ability to interact with specific biological targets while maintaining favorable ADME properties (Absorption, Distribution, Metabolism, and Excretion) makes it particularly interesting for drug design applications. This aligns with current trends in personalized medicine and targeted therapy development.
Market analysts note increasing procurement of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid by contract research organizations and academic institutions. The compound's global availability and custom synthesis options have made it accessible to researchers worldwide. Suppliers frequently highlight its high purity grade and batch-to-batch consistency as key selling points, addressing the pharmaceutical industry's stringent quality requirements.
From a regulatory standpoint, CAS 1261981-88-7 is not classified as hazardous under current chemical inventory lists, facilitating its international trade and research applications. However, proper laboratory safety protocols should always be followed when handling this or any chemical substance. The compound's environmental fate and biodegradability characteristics are subjects of ongoing study as part of broader green chemistry initiatives.
Recent patent literature reveals growing intellectual property activity surrounding derivatives of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, particularly in the areas of metabolic disease treatment and neurological disorders. This patent landscape reflects the compound's potential across multiple therapeutic areas and underscores its importance in contemporary drug discovery pipelines.
The synthesis and application of 1261981-88-7 continue to be active areas of research, with recent studies focusing on optimizing its scale-up production and exploring novel catalytic systems for its preparation. These developments align with the chemical industry's focus on process intensification and cost-effective manufacturing strategies, making this compound a relevant case study in modern chemical engineering education.
As research into 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid progresses, its potential applications continue to expand. The compound's unique structural features position it as a valuable tool for addressing current challenges in medicinal chemistry and material science. With the pharmaceutical industry's ongoing need for novel chemical entities and the academic community's interest in fundamental chemical research, CAS 1261981-88-7 remains a compound of significant scientific and commercial interest.
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